molecular formula C20H18N2O3S B4057223 4-[(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl acetate

4-[(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl acetate

Cat. No.: B4057223
M. Wt: 366.4 g/mol
InChI Key: UWBNTYZRDJYRLK-UHFFFAOYSA-N
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Description

4-[(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl acetate is a complex organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Scientific Research Applications

4-[(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenylthiazole-2-amine with ethyl bromoacetate under basic conditions to form the thiazole ring. The resulting intermediate is then reacted with phenyl isocyanate to introduce the carbamoyl group, followed by acetylation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbamoyl group can be achieved using lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, facilitated by reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Bromine, nitric acid.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced carbamoyl derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism of action of 4-[(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, altering their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-3-17-18(14-7-5-4-6-8-14)21-20(26-17)22-19(24)15-9-11-16(12-10-15)25-13(2)23/h4-12H,3H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBNTYZRDJYRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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